4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide
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Overview
Description
4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a methoxy-methylphenyl group and a naphthyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylphenylamine and naphthalene-1-carboxylic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, including
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-(4-hydroxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide.
Reduction: Formation of 4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in studies to understand the interaction of small molecules with biological targets.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and naphthyl groups can facilitate binding to hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-N-(naphthalen-1-yl)butanamide: Lacks the methyl group on the phenyl ring.
4-(4-methylphenyl)-N-(naphthalen-1-yl)butanamide: Lacks the methoxy group on the phenyl ring.
4-(4-methoxy-3-methylphenyl)-N-(phenyl)butanamide: Replaces the naphthyl group with a phenyl group.
Uniqueness
4-(4-methoxy-3-methylphenyl)-N-(naphthalen-1-yl)butanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the naphthyl group. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C22H23NO2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C22H23NO2/c1-16-15-17(13-14-21(16)25-2)7-5-12-22(24)23-20-11-6-9-18-8-3-4-10-19(18)20/h3-4,6,8-11,13-15H,5,7,12H2,1-2H3,(H,23,24) |
InChI Key |
OEZHMDDIGBGIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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